3-(Pyridin-2-yloxy)phenol
Overview
Description
3-(Pyridin-2-yloxy)phenol: is an organic compound with the molecular formula C11H9NO2 and a molecular weight of 187.19 g/mol . It consists of a phenol group substituted with a pyridin-2-yloxy group at the 3-position. This compound is of interest due to its unique structure, which combines the properties of both phenol and pyridine, making it useful in various chemical and biological applications.
Scientific Research Applications
3-(Pyridin-2-yloxy)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery and development.
Safety and Hazards
The safety data sheet for “3-(Pyridin-2-yloxy)phenol” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition . The compound is classified as Acute Tox. 4 Oral .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-(Pyridin-2-yloxy)phenol are not well-studied. Phenolic compounds are known to interact with a variety of enzymes, proteins, and other biomolecules. These interactions can influence biochemical reactions in various ways .
Molecular Mechanism
Phenolic compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of this compound in laboratory settings .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been studied extensively .
Metabolic Pathways
Phenolic compounds can be involved in various metabolic pathways, interacting with enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(Pyridin-2-yloxy)phenol can be achieved through several methods. One common approach involves the reaction of 3-hydroxyphenol with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
3-(Pyridin-2-yloxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Mechanism of Action
The mechanism of action of 3-(Pyridin-2-yloxy)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 4-(Pyridin-2-yloxy)phenol
- 2-(Pyridin-2-yloxy)phenol
- 3-(Pyridin-3-yloxy)phenol
Comparison:
3-(Pyridin-2-yloxy)phenol is unique due to the specific positioning of the pyridin-2-yloxy group at the 3-position of the phenol ring. This positioning influences its chemical reactivity and biological activity compared to its isomers. For example, 4-(Pyridin-2-yloxy)phenol may exhibit different reactivity in electrophilic aromatic substitution reactions due to the different electronic environment around the phenolic hydroxyl group .
Properties
IUPAC Name |
3-pyridin-2-yloxyphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-9-4-3-5-10(8-9)14-11-6-1-2-7-12-11/h1-8,13H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPDNMWLDGIQLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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